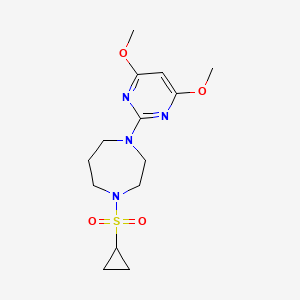![molecular formula C17H19N7 B6439178 3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine CAS No. 2549016-80-8](/img/structure/B6439178.png)
3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine is a heterocyclic compound with a molecular formula of C14H17N5. It is a member of the pyrazolopyridazine family, which has been studied for its potential applications in various scientific fields. Pyrazolopyridazines are compounds that contain nitrogen and oxygen atoms in a five-membered ring, along with a pyrazole moiety. These compounds have been explored for their potential medicinal, biological, and pharmacological activities.
作用機序
Target of Action
Similar compounds have been found to target copper complexes . These complexes play a crucial role in various biochemical reactions, including the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes .
Mode of Action
The compound interacts with its targets by forming complexes. In the case of copper complexes, the compound forms a unique trinuclear structure . This interaction results in changes in the targets, leading to the catalytic activity observed.
Biochemical Pathways
The compound affects the biochemical pathways involved in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes . The downstream effects of these pathways include the production of nitriles and aldehydes, which are important in various chemical reactions and industrial processes.
Pharmacokinetics
The compound’s high catalytic activity suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include the production of nitriles and aldehydes through the ammoxidation of alcohols and the aerobic oxidation of alcohols . These products can be readily separated from the catalytic system by extraction .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the type of solvent used can contribute to the interaction and dilution of reactants . Additionally, the type of metal ion, anion in the metal salt, and ratios of ligands and metal salts can impact the formation of complexes .
実験室実験の利点と制限
The use of 3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine in laboratory experiments has several advantages. It is a relatively stable compound and can be synthesized in a straightforward manner. Additionally, it has a low toxicity profile and is well tolerated in laboratory animals. However, its use in laboratory experiments is limited by its relatively low solubility in aqueous solutions.
将来の方向性
Future research on 3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine should focus on further exploring its potential medicinal, biological, and pharmacological activities. Additional studies should also be conducted to further elucidate its mechanism of action and its potential side effects. Additionally, further research should be conducted to explore its potential as an inhibitor of the enzyme acetylcholinesterase and its potential applications in the treatment of neurological disorders. Finally, future studies should focus on improving its solubility in aqueous solutions in order to facilitate its use in laboratory experiments.
合成法
The synthesis of 3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine has been reported in several studies. The most common method involves the condensation of 4-methylpiperazine with 3-pyridylacetic acid in the presence of a base, such as potassium carbonate. The reaction is then followed by the condensation of the resulting product with 3-methyl-1H-pyrazole-4-carboxylic acid in the presence of a base, such as sodium hydroxide. The final product is then purified by recrystallization.
科学的研究の応用
3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine has been studied for its potential applications in various scientific fields. It has been explored for its potential medicinal, biological, and pharmacological activities. In particular, it has been studied for its potential anti-cancer, anti-inflammatory, and anti-bacterial activities. It has also been studied for its potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine.
特性
IUPAC Name |
3-pyrazol-1-yl-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7/c1-3-15(13-18-6-1)14-22-9-11-23(12-10-22)16-4-5-17(21-20-16)24-8-2-7-19-24/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWENSDSMYKHWOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B6439096.png)
![9-methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-9H-purine](/img/structure/B6439121.png)
![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B6439125.png)
![4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6439129.png)
![N,N-dimethyl-2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6439144.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6439151.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6439158.png)
![1-(cyclopropanesulfonyl)-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}-1,4-diazepane](/img/structure/B6439165.png)
![4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6439166.png)
![3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B6439168.png)
![3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B6439171.png)
![2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B6439175.png)

![1-(cyclopropanesulfonyl)-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine](/img/structure/B6439197.png)